![molecular formula C20H20F2N6 B6443574 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2640896-91-7](/img/structure/B6443574.png)
2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Description
“2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic compound. It contains a quinoxaline group, which is a type of heterocyclic compound, and a pyrimidinyl group, which is a type of aromatic compound . The compound also contains a piperazine group, which is a type of organic compound containing a six-membered ring with two nitrogen atoms .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidinamine derivatives, which this compound is a part of, are considered promising agricultural compounds due to their outstanding activity .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur (-scf3), difluoromethyl sulfur (-scf2h), and trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that this compound may have good bioavailability.
Action Environment
It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance and interaction . Therefore, the efficacy of this compound may be influenced by factors such as the target organism’s resistance profile and the presence of other pesticides .
properties
IUPAC Name |
2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6/c21-19(22)16-11-17(26-20(25-16)13-5-6-13)27-7-9-28(10-8-27)18-12-23-14-3-1-2-4-15(14)24-18/h1-4,11-13,19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVUBHDLOOLMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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